molecular formula C12H13NO5 B3916694 methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

Cat. No.: B3916694
M. Wt: 251.23 g/mol
InChI Key: PMXOTHYDWSWHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential biological activities.

Mechanism of Action

The mechanism of action of methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid
  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Uniqueness

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is unique due to its specific combination of a benzodioxane ring and a glycinate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-11(14)6-13-12(15)10-7-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOTHYDWSWHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
Reactant of Route 3
Reactant of Route 3
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
Reactant of Route 4
Reactant of Route 4
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
Reactant of Route 5
Reactant of Route 5
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
Reactant of Route 6
Reactant of Route 6
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.